An In-depth Technical Guide to the Physicochemical Properties of 2-Methylbutyl Salicylate
An In-depth Technical Guide to the Physicochemical Properties of 2-Methylbutyl Salicylate
Introduction
2-Methylbutyl salicylate (CAS No. 51115-63-0) is an organic ester recognized for its characteristic herbal and floral aroma.[1] As a member of the salicylate family, it finds significant application as a fragrance and flavoring ingredient in a variety of consumer and commercial products.[1][2] For researchers, quality control analysts, and drug development professionals, a comprehensive understanding of its physicochemical properties is paramount for formulation, analytical method development, and safety assessment.
This guide provides a detailed examination of the chemical and physical characteristics of 2-Methylbutyl salicylate. It moves beyond a simple recitation of data to offer insights into the analytical methodologies used for its characterization, grounded in established scientific principles. We will explore its spectroscopic profile, chromatographic behavior, and essential safety considerations, providing a holistic view for the scientific professional.
Section 1: Chemical Identity and Structure
A precise understanding of a compound's identity is the foundation of all subsequent scientific investigation.
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IUPAC Name: 2-methylbutyl 2-hydroxybenzoate[2]
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Synonyms: 2-Methylbutyl salicylate, Benzoic acid, 2-hydroxy-, 2-methylbutyl ester[2][3][4]
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Chemical Structure:
(SMILES representation)[2]
The structure consists of a salicylic acid moiety esterified with a 2-methylbutanol group. This structure, featuring both a phenolic hydroxyl group and an ester linkage, dictates its chemical reactivity, solubility, and spectroscopic characteristics. The presence of a chiral center in the 2-methylbutyl group means the compound can exist as stereoisomers.[6]
Section 2: Core Physicochemical Properties
The physical properties of 2-Methylbutyl salicylate are critical for its handling, formulation, and analysis. The data presented below are compiled from various authoritative sources.
| Property | Value | Source(s) |
| Appearance | Colorless to almost colorless clear liquid | [7] |
| Molecular Weight | 208.25 g/mol | [2][5] |
| Boiling Point | 306.01 °C (Predicted); 366.00 °C @ 760 mmHg (Estimated) | [6],[1] |
| Flash Point | 109.44 °C (229.00 °F) | [1] |
| Vapor Pressure | 0.002 mmHg @ 25.00 °C (Estimated) | [1] |
| Water Solubility | 21.89 mg/L (Estimated) | [1] |
| Solubility | Soluble in alcohol and oils.[1] | [1] |
| LogP (Octanol/Water) | 4.02 - 4.41 (Calculated/Estimated) | [1][2][3] |
Senior Application Scientist's Note: The discrepancy in reported boiling points highlights the difference between predicted values (e.g., from EPI Suite) and estimated values.[1][6] For critical applications, experimental determination is recommended. The high LogP value confirms the lipophilic nature of the molecule, predicting low water solubility and preferential partitioning into non-polar environments, a key consideration in formulation and extraction protocol design.[1][2][3]
Section 3: Spectroscopic Profile
Spectroscopic analysis is essential for structural confirmation and identification.
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Mass Spectrometry (MS): In Gas Chromatography-Mass Spectrometry (GC-MS), 2-Methylbutyl salicylate exhibits a characteristic fragmentation pattern. Key fragments often observed include ions at m/z 120 (salicyloyl cation) and 138 (salicylic acid).[2] This pattern is crucial for unambiguous identification in complex matrices.
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Infrared (IR) Spectroscopy: The IR spectrum provides functional group information. Key expected absorptions include a broad band for the phenolic O-H stretch (around 3200 cm⁻¹), a sharp peak for the ester C=O stretch (around 1730 cm⁻¹), and bands corresponding to aromatic C=C stretching (around 1600-1450 cm⁻¹).[2][8]
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum would show distinct signals for the aromatic protons, the phenolic hydroxyl proton, and the aliphatic protons of the 2-methylbutyl chain, with characteristic chemical shifts and splitting patterns.
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¹³C NMR: The carbon NMR spectrum provides evidence for all 12 unique carbon atoms in the molecule, including the ester carbonyl carbon (around 170 ppm) and the aromatic carbons.[2]
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Section 4: Analytical Methodologies
Accurate quantification and identification of 2-Methylbutyl salicylate require robust analytical methods. Gas and liquid chromatography are the primary techniques employed.[3][9]
Gas Chromatography (GC)
GC is an ideal method for analyzing volatile and semi-volatile compounds like salicylate esters.[9][10] It offers high resolution and sensitivity, especially when coupled with a mass spectrometer (MS) or flame ionization detector (FID).
This protocol outlines a standard approach for the qualitative and quantitative analysis of 2-Methylbutyl salicylate.
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Sample Preparation:
-
Accurately weigh and dissolve the sample in a suitable solvent (e.g., ethyl acetate or dichloromethane) to a concentration of approximately 1 mg/mL.
-
For quantitative analysis, prepare a series of calibration standards and add an appropriate internal standard (e.g., methyl decanoate) to all samples and standards.
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-
Instrumental Conditions:
-
GC System: Agilent 8890 or equivalent.
-
Column: DB-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar column.[9]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector: Split/Splitless, 250 °C, Split ratio 50:1.
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Oven Program:
-
Initial Temperature: 70 °C, hold for 2 minutes.
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Ramp: 15 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
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-
MS Detector:
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Transfer Line: 280 °C.
-
Ion Source: 230 °C.
-
Mode: Electron Ionization (EI) at 70 eV.
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Scan Range: 40-450 amu.
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-
-
Data Analysis:
-
Identify the 2-Methylbutyl salicylate peak based on its retention time (Kovats index ~1509 on a non-polar column) and comparison of its mass spectrum to a reference library (e.g., NIST).[2]
-
Quantify using the calibration curve generated from the peak area ratio of the analyte to the internal standard.
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Senior Application Scientist's Note: The choice of a DB-5MS column is strategic; its 5% phenyl-methylpolysiloxane phase is robust and provides excellent resolution for a wide range of semi-polar compounds.[9] The direct injection approach is suitable due to the compound's volatility. For trace analysis in complex biological matrices, a derivatization step (e.g., silylation of the hydroxyl group) could enhance thermal stability and sensitivity.[9][11]
Caption: General workflow for GC-MS analysis of 2-Methylbutyl salicylate.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) is an effective alternative for analyzing 2-Methylbutyl salicylate, particularly for samples that are not amenable to GC or when analyzing alongside less volatile compounds.
-
Sample Preparation:
-
Dissolve the sample in the mobile phase or a compatible solvent (e.g., acetonitrile) to a concentration of approximately 0.5 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection to protect the column.
-
-
Instrumental Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Column: Newcrom C18 (4.6 x 150 mm, 5 µm) or equivalent.[3]
-
Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 70:30 v/v) with 0.1% Phosphoric Acid.[3]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detector: UV-Vis Diode Array Detector (DAD) monitoring at the λmax of salicylate esters (approx. 305 nm).
-
-
System Validation:
-
Before analysis, perform a system suitability test. Inject a standard solution five times. The relative standard deviation (RSD) of the peak area should be <2%.
-
Senior Application Scientist's Note: The addition of phosphoric acid to the mobile phase serves to suppress the ionization of the phenolic hydroxyl group, resulting in sharper, more symmetrical peaks and improved retention time stability.[3] For applications requiring mass spectrometry detection (LC-MS), phosphoric acid must be replaced with a volatile acid like formic acid to avoid ion source contamination.[3]
Caption: Step-by-step workflow for RP-HPLC analysis.
Section 5: Stability and Handling
Proper storage and handling are crucial for maintaining the integrity of 2-Methylbutyl salicylate and ensuring laboratory safety.
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Stability: As an ester, 2-Methylbutyl salicylate is susceptible to hydrolysis under strongly acidic or basic conditions, which would yield salicylic acid and 2-methylbutanol.[12] Studies on other salicylates, such as methyl salicylate, have shown that stability is significantly better at cooler temperatures.[13] It should be stored in a tightly closed container in a cool, dark place, away from incompatible materials like strong oxidizing agents.
-
Safety and Toxicology:
-
GHS Hazards: It is classified by some suppliers with H302 (Harmful if swallowed) and H411 (Toxic to aquatic life with long lasting effects).[2] However, aggregated data from ECHA indicates that a majority of notifications do not classify the substance as hazardous.[2]
-
Handling Precautions: Standard laboratory hygiene should be observed. Handling should occur in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety glasses and chemical-resistant gloves.[14] Avoid contact with skin, eyes, and clothing.
-
Toxicological Profile: Comprehensive toxicological data for 2-Methylbutyl salicylate itself is limited. However, safety assessments often use a read-across approach from structurally similar and well-studied analogs like isoamyl salicylate and amyl salicylate.[6] Based on these analogs, it is not expected to be genotoxic.[6]
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Conclusion
2-Methylbutyl salicylate is a well-defined chemical entity with a distinct set of physicochemical properties that govern its use as a fragrance and flavor compound. Its lipophilic nature, characteristic spectroscopic fingerprint, and amenability to analysis by both GC and HPLC make it a straightforward compound to work with for the informed researcher. By applying the robust analytical protocols detailed in this guide and adhering to proper handling procedures, scientists and developers can confidently formulate, analyze, and utilize this compound while ensuring data integrity and laboratory safety.
References
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SIELC Technologies. (2018, February 16). 2-Methylbutyl salicylate. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 162626, 2-Methylbutyl salicylate. Retrieved from [Link]
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The Good Scents Company. (n.d.). 2-methyl butyl salicylate. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6874, Isoamyl salicylate. Retrieved from [Link]
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SysKem Chemie GmbH. (n.d.). Safety Data Sheet: Methyl salicylate. Retrieved from [Link]
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Cheméo. (n.d.). Chemical Properties of Salicylic acid, 2-methylbutyl ether, 2-methylbutyl ester. Retrieved from [Link]
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Api, A. M., et al. (2023). RIFM fragrance ingredient safety assessment, benzoic acid, 2-hydroxy-, 2-methylbutyl ester, CAS Registry Number 51115-63-0. Food and Chemical Toxicology, 181, 114078. Retrieved from [Link]
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Miles, C. O., et al. (2025). Compositional Analysis of Short-chain Alkyl (C1-C4) Salicylate Ester Mixtures by Various Quantitative Analytical Techniques. World Journal of Analytical Chemistry. Retrieved from [Link]
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Makeen, H. A., et al. (2018). Stability testing of extemporaneous preparation of methyl salicylate ointment. Journal of Health Specialties, 6(2), 72. Retrieved from [Link]
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LookChem. (n.d.). 2-Methylbutyl salicylate. Retrieved from [Link]
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James, T., et al. (2019). Optimisation and Validation of a GC-MS/MS Method for the Analysis of Methyl Salicylate in Hair and Skin Samples for Use in Human-Volunteer Decontamination Studies. Journal of Chromatography B, 1110-1111, 103-110. Retrieved from [Link]
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ChemConnections. (2008). Synthesis: Preparation of Salicylic Acid from Methyl Salicylate. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). Infrared spectrum of methyl 2-hydroxybenzoate. Retrieved from [Link]
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